4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a benzothiazole ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 6-bromo-1,3-benzothiazole with appropriate reagents to introduce the oxadiazole moiety. One common method involves the cyclization of a precursor compound under specific conditions to form the desired heterocyclic structure .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can form additional ring structures through cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and are known for their diverse biological activities.
Benzoxadiazoles: These compounds have a similar oxadiazole ring and are used in various chemical and biological applications.
Uniqueness
4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of the benzothiazole and oxadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H5BrN4OS |
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Molecular Weight |
297.13 g/mol |
IUPAC Name |
4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H5BrN4OS/c10-4-1-2-5-6(3-4)16-9(12-5)7-8(11)14-15-13-7/h1-3H,(H2,11,14) |
InChI Key |
UCINZXBXFYYKOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C3=NON=C3N |
Origin of Product |
United States |
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